molecular formula C15H18N2O2 B1406097 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 2197052-80-3

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B1406097
CAS No.: 2197052-80-3
M. Wt: 258.32 g/mol
InChI Key: MKBKAUQIQOTDIB-UHFFFAOYSA-N
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Description

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is an organic compound with a complex structure that includes a pyrazole ring and a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the reaction of 2,3,5,6-tetramethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and tetramethylphenyl group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylphenylhydrazine: A precursor in the synthesis of the target compound.

    1H-Pyrazole-3-carboxylic acid methyl ester: Lacks the tetramethylphenyl group but shares the pyrazole core.

    Tetramethylpyrazole derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to the presence of both the tetramethylphenyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

IUPAC Name

methyl 3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-8-6-9(2)11(4)14(10(8)3)12-7-13(17-16-12)15(18)19-5/h6-7H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBKAUQIQOTDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144298
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197052-80-3
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197052-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2,3,5,6-tetramethylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
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5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

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